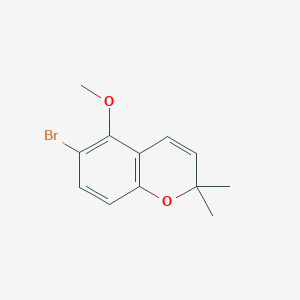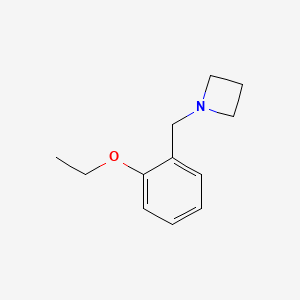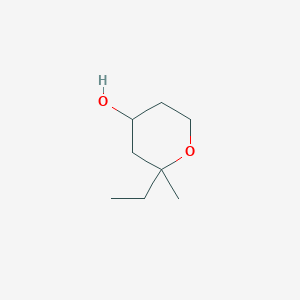
2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol is an organic compound with the molecular formula C10H20O2 It belongs to the class of tetrahydropyrans, which are six-membered heterocyclic compounds containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-1,3-butanediol with an acid catalyst can lead to the formation of the desired tetrahydropyran ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure efficient production.
化学反应分析
Types of Reactions
2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, substituted derivatives
科学研究应用
2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of 2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)
- 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)
Uniqueness
2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol stands out due to its unique structural features, which confer specific reactivity and potential applications. Its combination of ethyl and methyl groups on the tetrahydropyran ring distinguishes it from other similar compounds, making it valuable in various research and industrial contexts.
属性
分子式 |
C8H16O2 |
|---|---|
分子量 |
144.21 g/mol |
IUPAC 名称 |
2-ethyl-2-methyloxan-4-ol |
InChI |
InChI=1S/C8H16O2/c1-3-8(2)6-7(9)4-5-10-8/h7,9H,3-6H2,1-2H3 |
InChI 键 |
INLJJUSJQMQLSQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CC(CCO1)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


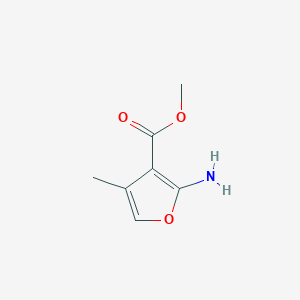
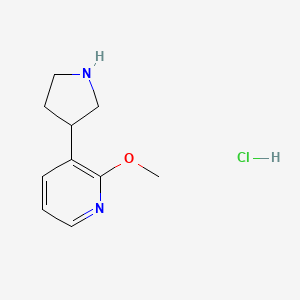
![2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13671839.png)
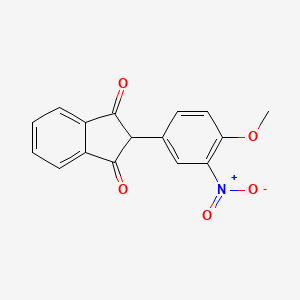
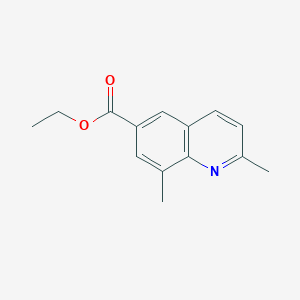
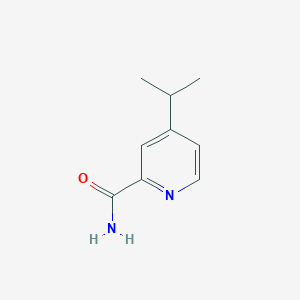
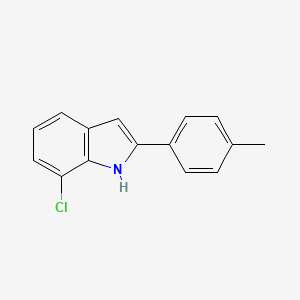
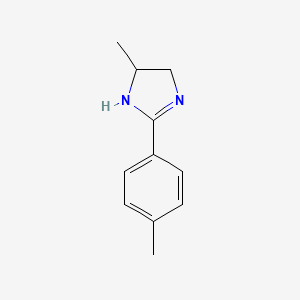
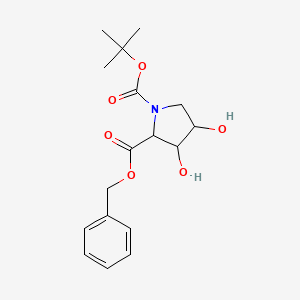
![8-Iodopyrido[4,3-d]pyrimidine](/img/structure/B13671892.png)
![Benzo[g]quinazolin-4-amine](/img/structure/B13671898.png)
